![molecular formula C15H21N3 B12109976 (2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine” is a chemical compound with the following properties:
- Molecular Formula:
C8H15N3
- Average Mass: 153.225 Da
- Monoisotopic Mass: 153.126602 Da
- ChemSpider ID: 503825
Métodos De Preparación
Industrial Production Methods:: As of now, there are no established industrial-scale production methods for this compound. Research in this area is limited.
Análisis De Reacciones Químicas
Reactivity:: The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions.
Reduction: Possible reduction reactions.
Substitution: Substitution reactions at specific positions.
Other Transformations: Further functional group modifications.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. without detailed experimental data, we cannot provide precise information.
Major Products:: The major products formed during reactions involving this compound would vary based on the specific reaction type.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: It can serve as a building block for more complex organic molecules.
Biological Studies: Investigating its interactions with biological systems.
Drug Discovery: Screening for potential pharmacological activity.
Fine Chemicals: Possible use in specialty chemicals.
Materials Science: Exploring its properties for material applications.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways involved.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C15H21N3 |
|---|---|
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
2,4-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C15H21N3/c1-10-6-7-15(11(2)8-10)16-9-14-12(3)17-18(5)13(14)4/h6-8,16H,9H2,1-5H3 |
Clave InChI |
UTRQGJFAWVMPRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NCC2=C(N(N=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


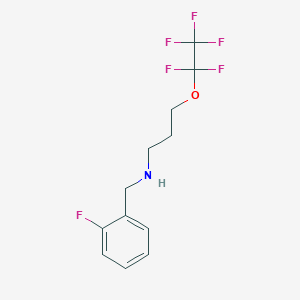

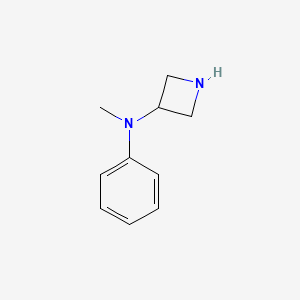
![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)

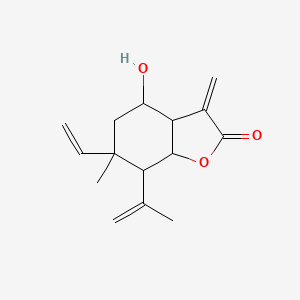
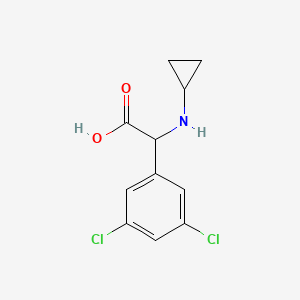
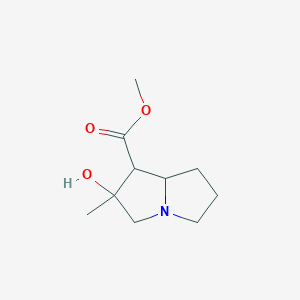
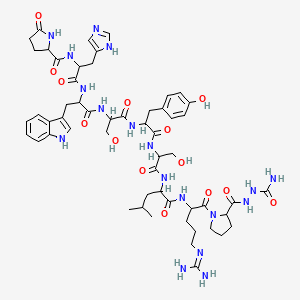
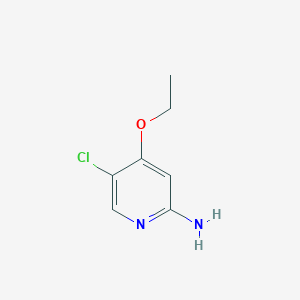


![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)
